2-(ethylsulfanyl)-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole
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Overview
Description
2-(ethylsulfanyl)-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Ethylsulfanyl Group: This step involves the substitution of a hydrogen atom on the benzimidazole ring with an ethylsulfanyl group, often using ethylthiol and a suitable catalyst.
Attachment of the Oxadiazole Moiety: The final step involves the formation of the 1,3,4-oxadiazole ring and its attachment to the benzimidazole core. This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
DNA Intercalation: Intercalating into DNA and disrupting its function.
Receptor Binding: Binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole
- 2-(ethylsulfanyl)-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-benzimidazole
Uniqueness
2-(ethylsulfanyl)-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole is unique due to the presence of both the ethylsulfanyl group and the 1,3,4-oxadiazole ring, which confer specific chemical and biological properties that may not be present in similar compounds.
Properties
Molecular Formula |
C18H16N4OS |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[(2-ethylsulfanylbenzimidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H16N4OS/c1-2-24-18-19-14-10-6-7-11-15(14)22(18)12-16-20-21-17(23-16)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI Key |
FXQFZJNKDXRIPG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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